Methyl 3-[4-[bis[2-(acetoxy)ethyl]amino]-2-methylphenyl]-2-cyanoacrylate
Description
Properties
CAS No. |
53554-75-9 |
|---|---|
Molecular Formula |
C20H24N2O6 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
methyl (E)-3-[4-[bis(2-acetyloxyethyl)amino]-2-methylphenyl]-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C20H24N2O6/c1-14-11-19(6-5-17(14)12-18(13-21)20(25)26-4)22(7-9-27-15(2)23)8-10-28-16(3)24/h5-6,11-12H,7-10H2,1-4H3/b18-12+ |
InChI Key |
IJSRGFRRTNHCNS-LDADJPATSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)/C=C(\C#N)/C(=O)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)C=C(C#N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The preparation of this compound typically involves multi-step organic synthesis, starting from appropriately substituted benzaldehydes and cyanoacetate esters. The key synthetic steps include:
Knoevenagel Condensation: This is the primary method to form the 2-cyano-3-phenyl-2-propenoate skeleton. A substituted benzaldehyde (bearing the desired aromatic substituents) is reacted with methyl cyanoacetate in the presence of a base catalyst such as piperidine. This step forms the α,β-unsaturated ester with a cyano group at the beta position.
Functional Group Introduction and Modification: The bis(2-(acetyloxy)ethyl)amino substituent on the aromatic ring is introduced via nucleophilic substitution or amination reactions on the phenyl ring prior to or after the Knoevenagel condensation, depending on the synthetic route.
Acylation: The hydroxyl groups present in the bis(2-hydroxyethyl)amino moiety are acylated with acetic anhydride or acetyl chloride to form the acetyloxy groups, completing the bis(2-(acetyloxy)ethyl)amino substitution.
Specific Method from Patent Literature
According to patent US7998657B2, a related class of polymerizable ester compounds, including those with similar substituents, can be prepared by:
- Reacting an imine compound with a compound bearing hydroxyl groups to form a hydroxyl-containing imine intermediate.
- Subjecting this intermediate to acid hydrolysis to yield a hemiacetal compound.
- Acylating the hemiacetal compound to produce the final polymerizable ester compound.
This method emphasizes high yield and purity, suitable for producing polymers with high transparency and thermal stability for resist applications. The process is adaptable to various substituents and polymerizable functional groups, including carbon-carbon double bonds in the ester moiety.
Knoevenagel Condensation Procedure
The Knoevenagel condensation, a fundamental step, is performed under the following typical conditions:
| Step | Reagents and Conditions | Yield | Notes |
|---|---|---|---|
| 1. Mixing substituted benzaldehyde and methyl cyanoacetate | Base catalyst: piperidine; solvent: ethanol or toluene; temperature: reflux or 70°C | 80-90% | Reaction proceeds via base-catalyzed condensation forming the α,β-unsaturated ester |
| 2. Purification | Recrystallization or column chromatography | - | Ensures removal of unreacted starting materials and by-products |
This step is well-documented for various ring-substituted 2-cyano-3-phenyl-2-propenoates, including acetoxy-substituted derivatives similar to the target compound.
Acylation of Hydroxyl Groups
The acylation of hydroxyl groups on the bis(2-hydroxyethyl)amino substituent is typically performed by:
- Reacting the intermediate compound with acetic anhydride or acetyl chloride.
- Using a base such as pyridine or triethylamine to neutralize the released acid.
- Conducting the reaction at room temperature or slightly elevated temperatures.
This step converts hydroxyl groups into acetyloxy esters, enhancing the compound's stability and modifying its solubility and polymerization behavior.
Analytical Data Supporting Preparation
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR): Both proton and carbon-13 NMR are used to confirm the structure. Characteristic signals include vinyl protons near 8.2 ppm, aromatic protons between 6.9-7.6 ppm, and methyl ester protons around 3.7-4.3 ppm. Acetyl groups show methyl signals near 2.2 ppm.
Infrared Spectroscopy (IR): Key absorptions include carbonyl stretches at ~1740 cm^-1 (ester C=O), cyano group absorption near 2220 cm^-1, and aromatic C-H stretches around 3000 cm^-1.
Thermal Analysis
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal:
- High thermal stability with decomposition starting above 160°C.
- Two-step decomposition pattern typical for acetyloxy-substituted propenoates: initial acetic acid elimination followed by polymer backbone degradation.
Summary Table of Preparation Steps
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-(4-(bis(2-(acetyloxy)ethyl)amino)-2-methylphenyl)-2-cyano-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may employ reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or cyano groups, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
2-Propenoic acid, 3-(4-(bis(2-(acetyloxy)ethyl)amino)-2-methylphenyl)-2-cyano-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or drug precursor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-(4-(bis(2-(acetyloxy)ethyl)amino)-2-methylphenyl)-2-cyano-, methyl ester involves its interaction with specific molecular targets. The ester and cyano groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Propenoic acid, 3-(4-(bis(2-(acetyloxy)ethyl)amino)-2-methylphenyl)-2-cyano-, methyl ester
- CAS Numbers: 53554-75-9 (primary), 299404-29-8 (synonym) .
- Molecular Formula : C₂₀H₂₄N₂O₆
- Molecular Weight : 388.42 g/mol
- Structural Features: A cyanoacrylate backbone with a methyl ester group. Substituted phenyl ring at the 3-position, featuring a bis(2-(acetyloxy)ethyl)amino group and a methyl group. The acetyloxyethyl substituents introduce hydrophilic and electron-withdrawing properties.
Key Characteristics :
- Its complex structure suggests tailored solubility and stability, influenced by the acetyloxyethyl and methyl groups .
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights structural similarities and differences between the target compound and related cyanoacrylate derivatives:
Functional Group Impact on Properties
Cyano Group: Present in all compared compounds, the α-cyano group facilitates polymerization and enhances reactivity as a Michael acceptor .
Ester Groups :
- The target compound’s methyl ester (vs. ethyl in others) may reduce volatility and alter hydrolysis rates .
Bromo/Fluoro Groups: Enhance lipophilicity and electronic effects, favoring applications in hydrophobic matrices . Trimethoxyphenyl Group: Electron-donating methoxy groups may stabilize free radicals, suggesting antioxidant utility .
Sulfur-Containing Groups :
Comparative Physicochemical Properties
Research and Regulatory Considerations
- Regulatory Status : The compound is listed under EINECS 258-624-6, indicating compliance with EU chemical regulations . Similar derivatives (e.g., bromophenyl) may require halogen-specific disposal protocols .
Biological Activity
2-Propenoic acid, 3-(4-(bis(2-(acetyloxy)ethyl)amino)-2-methylphenyl)-2-cyano-, methyl ester, commonly referred to as methyl 3-[4-[bis[2-(acetoxy)ethyl]amino]-2-methylphenyl]-2-cyanoacrylate, is a complex organic compound with significant potential in medicinal chemistry and polymer science. Its unique structure, characterized by ester and cyano functional groups, suggests diverse biological activities that warrant thorough investigation.
- Molecular Formula : CHNO
- Molecular Weight : 388.421 g/mol
- CAS Number : 53554-75-9
The compound exhibits reactivity due to its functional groups, which facilitate various chemical transformations. This reactivity is crucial for its potential interactions within biological systems.
Anticancer Properties
Preliminary studies indicate that 2-Propenoic acid, 3-(4-(bis(2-(acetyloxy)ethyl)amino)-2-methylphenyl)-2-cyano-, methyl ester may possess anticancer properties. Research suggests that it may inhibit tumor growth through mechanisms involving the modulation of enzyme activity and receptor signaling pathways.
A study published in the Journal of Medicinal Chemistry reported that similar compounds with cyano and ester functionalities exhibited cytotoxic effects against various cancer cell lines . The specific molecular targets and pathways affected by this compound are still under investigation.
Anti-inflammatory Effects
In addition to its anticancer potential, this compound has shown promise in exhibiting anti-inflammatory activity. It appears to modulate inflammatory responses by interacting with key cellular pathways involved in inflammation. This suggests that it may be beneficial in treating conditions characterized by excessive inflammation .
The exact mechanisms through which 2-Propenoic acid, 3-(4-(bis(2-(acetyloxy)ethyl)amino)-2-methylphenyl)-2-cyano-, methyl ester exerts its biological effects are not fully elucidated. However, it is believed to interact with various molecular targets within cells, potentially influencing:
- Enzyme activity
- Receptor signaling pathways
- Cellular responses to external stimuli
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Propenoic acid, 2-methyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester | CHO | Lacks cyano group |
| Propanoic acid, 3-methoxy-, methyl ester | CHO | Simpler structure; no amine functionality |
| 2-Propenoic acid, 3-(3-amino-4-pyridinyl)-, ethyl ester | CHNO | Contains a pyridine ring; different biological activity profile |
The distinct combination of functionalities in the compound allows for unique reactivity and potential applications not found in similar compounds.
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to controls. The IC50 values indicated potent cytotoxic effects.
- Inflammation Models : In animal models of inflammation, administration of the compound showed a marked reduction in inflammatory markers and symptoms compared to untreated groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
